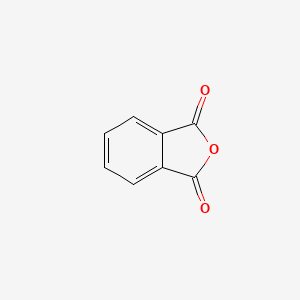

Phthalic anhydride is the cyclic dicarboxylic anhydride that is the anhydride of phthalic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of 2-benzofurans.

Exposure to phthalic anhydride may occur during its use as a chemical intermediate in the plastics industry. The acute (short-term) effects from exposure to phthalic anhydride in humans consists of irritation to the eyes, respiratory tract, and skin, but no permanent injury is observed. Chronic (long-term) effects observed in workers exposed to phthalic anhydride included conjunctivitis, rhinitis, rhinoconjunctivitis, bronchitis, and irritation of the skin and mucous membranes of the respiratory tract. Animal studies indicate that chronic exposure to phthalic anhydride vapor causes congestion, irritation, and injury to lung cells. No studies are available on the reproductive, developmental, or carcinogenic effects of phthalic anhydride in humans. EPA has not classified phthalic anhydride for carcinogenicity.

phthalic anhydride is a natural product found in Ligusticum striatum and Ligusticum chuanxiong with data available.

C8H4O3

C6H4(CO)2O

Phthalic anhydride

CAS No.: 68411-80-3

Cat. No.: VC13250704

Molecular Formula: C8H4O3

C8H4O3

C6H4(CO)2O

Molecular Weight: 148.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68411-80-3 |

|---|---|

| Molecular Formula | C8H4O3 C8H4O3 C6H4(CO)2O |

| Molecular Weight | 148.11 g/mol |

| IUPAC Name | 2-benzofuran-1,3-dione |

| Standard InChI | InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |

| Standard InChI Key | LGRFSURHDFAFJT-UHFFFAOYSA-N |

| Impurities | The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride. Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action. |

| SMILES | C1=CC=C2C(=C1)C(=O)OC2=O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC2=O |

| Boiling Point | 563 °F at 760 mmHg (sublimes) (NTP, 1992) 285.3 °C Sublimes below the boiling point 284 °C (sublimes) 563 °F |

| Colorform | White, lustrous needles Colorless needles; monoclinic or rhombic prisms White needles from alcohol and benzene White solid (flake) or a clear colorless liquid (molten) |

| Flash Point | 305 °F (NTP, 1992) 305 °F (152 °C) (Closed cup) 329 °F (Open cup); 305 °F (Closed cup) 152 °C c.c. 305 °F |

| Melting Point | 267.4 °F (NTP, 1992) 131.4 °C 131 °C 267.4 °F 267 °F |

Introduction

Chemical Identity and Structural Characteristics

Phthalic anhydride, systematically named 1,3-isobenzofurandione, is an aromatic dicarboxylic acid anhydride derived from phthalic acid. Its molecular structure consists of a fused benzene ring and a furan-2,5-dione moiety, which confers reactivity toward nucleophiles such as alcohols and amines . The compound’s CAS registry number is 85-44-9, and it is classified under the Harmonized System (HS) code 2917.35.00.

Molecular and Crystalline Properties

The anhydride crystallizes in orthorhombic or monoclinic systems, forming needle-like or scaly crystals. X-ray diffraction studies reveal a planar configuration with bond lengths of 1.20 Å for carbonyl groups and 1.40 Å for aromatic C–C bonds . Its cyclic structure facilitates ring-opening reactions, a feature exploited in polymer synthesis.

Physical and Chemical Properties

Thermodynamic and Solubility Data

Phthalic anhydride exhibits a sublimation tendency at temperatures above 100°C, with a vapor pressure of 0.2 Pa at 20°C . The following table summarizes its key physical properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 130–131°C | |

| Boiling Point | 284–295°C | |

| Density (20°C) | 1.53 g/cm³ | |

| Solubility in Water | 6 g/L (20°C) | |

| Flash Point (Closed Cup) | 152°C | |

| Autoignition Temperature | 570°C |

In polar solvents like ethanol and pyridine, solubility exceeds 500 g/L, whereas nonpolar solvents such as benzene dissolve approximately 200 g/L . Hydrolysis in aqueous media yields phthalic acid (C₈H₆O₄), a reaction accelerated by elevated temperatures .

Reactivity and Stability

Industrial Production Methods

Oxidation of o-Xylene

The modern o-xylene air oxidation process dominates global production, accounting for over 80% of output . A vanadium pentoxide (V₂O₅) catalyst, supported on titanium dioxide (TiO₂)-coated silica, operates at 350–400°C. Key reaction parameters include:

-

Feed Ratio: 1.5–2.0 moles of air per mole of o-xylene

-

Conversion Efficiency: 95–98%

-

Byproducts: Maleic anhydride (3–5%), carbon oxides (1–2%)

Post-reaction gases undergo fractional crystallization and vacuum distillation to achieve ≥99.5% purity .

Naphthalene Oxidation

Historically significant, this method employs naphthalene vapor and air over V₂O₅ catalysts at 350–380°C. Despite lower yields (70–75%) compared to o-xylene routes, it remains viable in regions with abundant coal tar derivatives .

Applications in Modern Industry

Plasticizers

Approximately 55% of phthalic anhydride is consumed in plasticizer production, notably di-2-ethylhexyl phthalate (DEHP). These additives enhance polyvinyl chloride (PVC) flexibility, with global demand exceeding 8 million metric tons annually .

Polyester and Alkyd Resins

Unsaturated polyester resins (UPRs), synthesized from phthalic anhydride and propylene glycol, reinforce fiberglass composites in automotive and construction sectors. Alkyd resins, used in coatings, provide superior adhesion and UV resistance .

Dyes and Pharmaceuticals

Phthalocyanine dyes, derived from phthalic anhydride and metal salts, dominate the textile and printing industries. Medicinally, it intermediates anticoagulants like warfarin and antimalarials such as quinacrine .

Health and Environmental Impact

Toxicity Profile

The U.S. EPA classifies phthalic anhydride as a systemic toxicant, with a chronic oral reference dose (RfD) of 7.5 mg/kg/day . Inhalation exposure causes respiratory irritation, while dermal contact induces erythema .

Ecotoxicological Data

Aquatic toxicity studies report a 96-hour LC₅₀ of 12 mg/L for Daphnia magna, indicating moderate hazard . Environmental persistence is low (half-life <2 days in soil), but bioaccumulation potential remains under scrutiny .

Emerging Trends and Innovations

Recent research focuses on sustainable production via bio-based o-xylene and catalytic process intensification. For example, zeolite-supported catalysts achieve 99% selectivity at reduced temperatures (300°C) . Additionally, flame-retardant derivatives like tetrabromophthalic anhydride are gaining traction in electronics manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume